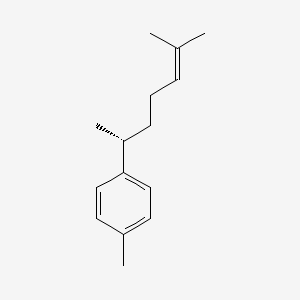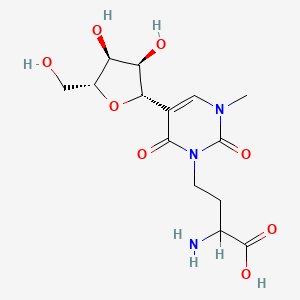
3-(3-Amino-3-carboxypropyl)-1-methylpseudouridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Amino-3-carboxypropyl)-1-methylpseudouridine is a highly conserved modification found in variable- and D-loops of tRNAs . It plays critical roles in tRNA stability and functions .
Synthesis Analysis
The synthesis of this compound involves a functionally uncharacterized YfiP protein, which acts as the SAM-dependent 3-amino-3-carboxypropyl transferase catalyzing this modification . The introduction of the acp 3 U-47 modification in E. coli tRNAs is promoted by the presence of the m 7 G-46 modification as well as by growth in rich medium .Molecular Structure Analysis
The molecular formula of this compound is C13H19N3O8 . An acp3U derivative, 1-methyl-3-(3-amino-3-carboxypropyl) pseudouridine (m1acp3Ψ), is present at the P-site of the small subunit of the eukaryotic and archaeal ribosome .Chemical Reactions Analysis
The chemical reaction involving this compound is catalyzed by a SAM-dependent 3-amino-3-carboxypropyl transferase . This enzyme introduces the acp 3 U modification at position 47 in the variable loop of eight E. coli tRNAs .Physical And Chemical Properties Analysis
The average mass of this compound is 345.305 Da, and its mono-isotopic mass is 345.117218 Da .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
While the current understanding of 3-(3-Amino-3-carboxypropyl)-1-methylpseudouridine is extensive, there are still areas that require further investigation. For instance, the exact role of this compound in the stability and function of tRNAs is not fully understood . Future research could focus on elucidating these mechanisms and exploring potential applications in biotechnology and medicine.
Propiedades
Número CAS |
52777-29-4 |
|---|---|
Fórmula molecular |
C14H21N3O8 |
Peso molecular |
359.33 g/mol |
Nombre IUPAC |
2-amino-4-[5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-2,6-dioxopyrimidin-1-yl]butanoic acid |
InChI |
InChI=1S/C14H21N3O8/c1-16-4-6(11-10(20)9(19)8(5-18)25-11)12(21)17(14(16)24)3-2-7(15)13(22)23/h4,7-11,18-20H,2-3,5,15H2,1H3,(H,22,23)/t7?,8-,9-,10-,11+/m1/s1 |
Clave InChI |
CTPQMQZKRWLMRA-LYTXVXJPSA-N |
SMILES isomérico |
CN1C=C(C(=O)N(C1=O)CCC(C(=O)O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES |
CN1C=C(C(=O)N(C1=O)CCC(C(=O)O)N)C2C(C(C(O2)CO)O)O |
SMILES canónico |
CN1C=C(C(=O)N(C1=O)CCC(C(=O)O)N)C2C(C(C(O2)CO)O)O |
Otros números CAS |
56889-16-8 |
Sinónimos |
3-(3-amino-3-carboxypropyl)-1-methylpseudouridine ACPMPSU |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






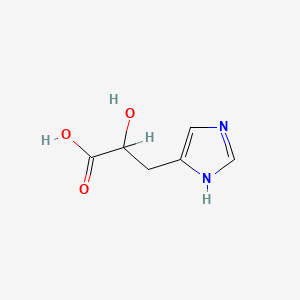

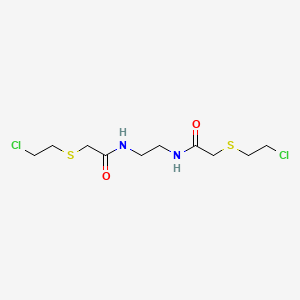
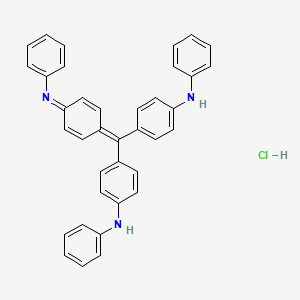

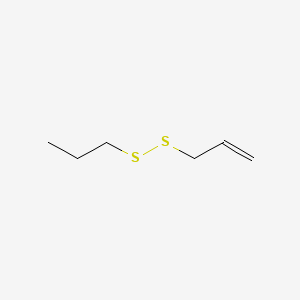
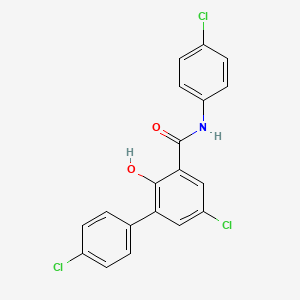
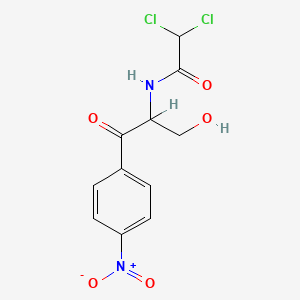
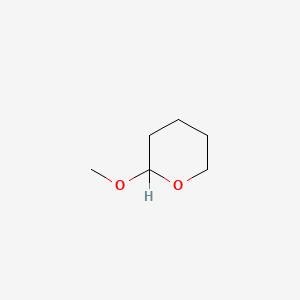
![2-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B1197973.png)
